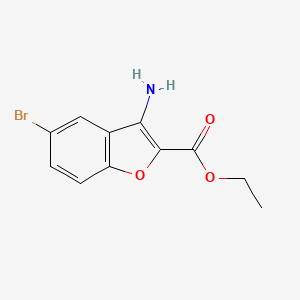

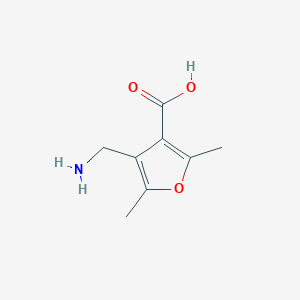

3-アミノ-5-ブロモ-1-ベンゾフラン-2-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a compound that falls within the class of benzofuran derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in the synthesis of pharmacologically active molecules. The benzofuran moiety is a common structural component in natural products and bioactive compounds, making the synthesis and study of its derivatives, such as ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, an important area of research in medicinal chemistry .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves a Brønsted acid-mediated cascade reaction starting from bis[(trimethylsilyl)oxy]cyclobutene to construct 3-(2-bromoethyl)benzofurans, which can be further functionalized to create bioactive compounds, including 5-HT serotonin receptor agonists . Another method includes the condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate, although this yields the related ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives in low yields . Additionally, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate can be synthesized by oxidizing the corresponding sulfanyl derivative with 3-chloroperoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with the potential for various functional groups to be attached to the benzofuran core. For instance, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds, with a disordered ethyl group attached to the carboxylate oxygen atom . This indicates that the molecular structure of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate could also exhibit interesting intermolecular interactions and conformational isomerism.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to yield different products depending on the amine used . The cis/trans isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate under light exposure is another example of a photochemical reaction that benzofuran derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the substituents present on the benzofuran ring. For instance, the presence of a bromo substituent and an ethylsulfinyl group can affect the compound's reactivity and intermolecular interactions, as seen in the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate . The isomerization behavior of ethyl 5-phenylazo-benzofuran-2-carboxylate also highlights the impact of substituents on the optical properties of these compounds . The synthesis of O-arylhydroxylamines and substituted benzofurans from ethyl acetohydroximate further demonstrates the versatility and reactivity of benzofuran derivatives .

科学的研究の応用

抗腫瘍活性

3-アミノ-5-ブロモ-1-ベンゾフラン-2-カルボン酸エチルを含むベンゾフラン化合物は、強力な抗腫瘍活性を示しています . 例えば、いくつかの置換ベンゾフランは、異なる種類の癌細胞に対して有意な細胞増殖阻害効果を示しています .

抗菌性

ベンゾフラン誘導体は、抗菌性を有することが判明しています . これにより、新しい抗菌薬の開発のための潜在的な候補となります。

抗酸化効果

これらの化合物は、抗酸化活性も示しています . この特性は、酸化ストレスによって引き起こされる疾患の治療薬の開発に役立つ可能性があります。

抗ウイルス用途

ベンゾフラン化合物は、抗ウイルス活性を示しています . 例えば、最近発見された新規の大環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を有し、C型肝炎の有効な治療薬となることが期待されています .

抗癌剤

ベンゾチオフェンおよびベンゾフランの新規なスキャフォールド化合物が開発され、抗癌剤として利用されています . これにより、3-アミノ-5-ブロモ-1-ベンゾフラン-2-カルボン酸エチルは、新しい抗癌剤の開発に利用できる可能性があります。

複雑なベンゾフラン誘導体の合成

3-アミノ-5-ブロモ-1-ベンゾフラン-2-カルボン酸エチルは、複雑なベンゾフラン誘導体の合成に使用できます . これらの誘導体は、医薬品化学において幅広い用途を持つ可能性があります。

Safety and Hazards

将来の方向性

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a biochemical used for proteomics research . As a benzofuran derivative, it may have potential applications in various fields of research. Benzofuran compounds have attracted attention due to their strong biological activities and potential applications in many aspects .

特性

IUPAC Name |

ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRPLFNZHAIWEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347732 |

Source

|

| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330555-71-0 |

Source

|

| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural significance of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate?

A: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate serves as a crucial building block in organic synthesis, particularly for creating benzofuropyrimidine derivatives. [] Its structure is nearly planar, with the benzofuran unit and the ester group forming a dihedral angle of 5.25° []. This planarity, along with the presence of the amino group, allows for further reactions and modifications, making it suitable for developing new compounds with potential biological activities.

Q2: How is Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate used in the synthesis of compounds with potential biological activity?

A: Researchers have successfully synthesized a series of novel 8-bromo-3-{[phenylmethylidene]amino}[1]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives using Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as the starting material []. This process involves several steps: reacting the compound with hydrazine hydrate to form a hydrazide, followed by reactions with aldehydes and ketones to generate Schiff bases, and finally, cyclization with triethyl orthoformate to obtain the desired benzofuropyrimidine derivatives. These derivatives have shown promising results in preliminary antimicrobial and antioxidant activity tests [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)